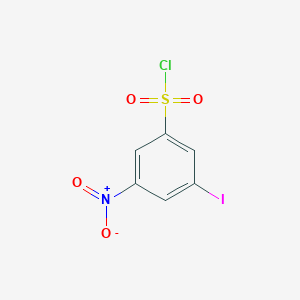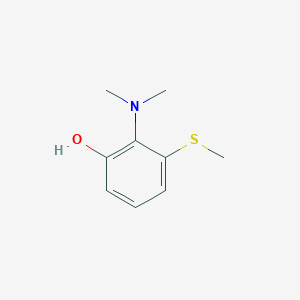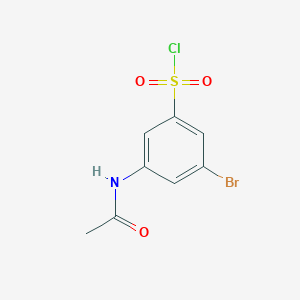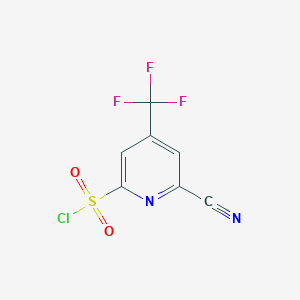
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a chloromethyl group at the 6-position, and an acetamide group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced at the 6-position using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Acetamidation: The acetamide group can be introduced at the 4-position by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, chloromethylation, and acetamidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The acetamide group can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but contains a thiazole ring instead of a pyridine ring.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar bromine substitution but differs in the position and type of substituents on the pyridine ring.
Uniqueness
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide is unique due to the specific combination of bromine, chloromethyl, and acetamide groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H8BrClN2O |
|---|---|
Molekulargewicht |
263.52 g/mol |
IUPAC-Name |
N-[2-bromo-6-(chloromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H8BrClN2O/c1-5(13)11-6-2-7(4-10)12-8(9)3-6/h2-3H,4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
YMJJNDJINKXCLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC(=C1)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
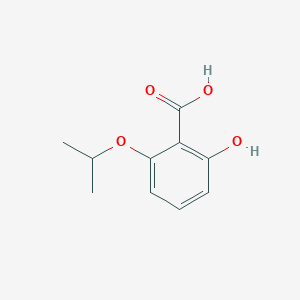



![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)

